2-chloro-N-(pentafluorophenyl)propanamide
Overview
Description
2-chloro-N-(pentafluorophenyl)propanamide is a chemical compound with the molecular formula C9H5ClF5NO . It has a molecular weight of 273.59 .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(pentafluorophenyl)propanamide is 1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
Molecular Docking and Quantum Chemical Analysis
- A study conducted by Pandey et al. (2020) performed a complete quantum chemical analysis of a similar compound, 2-chloro-N-(p-tolyl)propanamide, using DFT/B3LYP and 6-311G(d,p) basis set. The research highlighted the compound's potential for medicinal use, particularly as an inhibitor for COVID-19 protease, based on molecular docking studies with the 6LU7 protein, suggesting its potential application in drug development for COVID-19 treatment Pandey et al., 2020.
Synthesis and Anticonvulsant Studies
- Another study by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share a structural similarity, showed that these compounds possess significant anticonvulsant activity, indicating their potential for use against generalized seizures Idris et al., 2011.
Antimicrobial Properties
- Research by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, including compounds similar to 2-chloro-N-(pentafluorophenyl)propanamide, demonstrated their antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents Baranovskyi et al., 2018.
Solubility and Physicochemical Properties
- A study focused on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures by Pascual et al. (2017) provided insights into the physicochemical properties of similar compounds. This research could be relevant for understanding the solubility and behavior of 2-chloro-N-(pentafluorophenyl)propanamide in different environments Pascual et al., 2017.
properties
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBJOQNMWGEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pentafluorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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